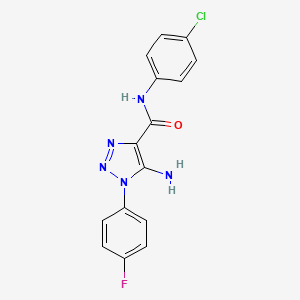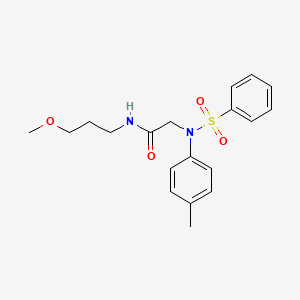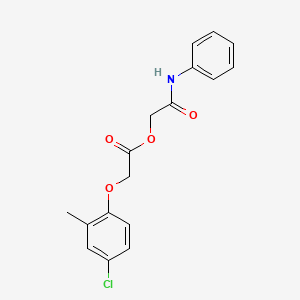![molecular formula C23H25N3O2 B5212749 N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that have been found to have therapeutic potential for a variety of conditions. Ro 64-6198 has been studied for its potential as a treatment for pain, anxiety, and inflammation.
Mécanisme D'action
N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198 works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids have been found to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the therapeutic potential of N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198.
Biochemical and Physiological Effects
N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198 has been found to increase levels of the endocannabinoid anandamide in the body, which has been associated with reduced pain and inflammation. It has also been found to increase levels of another endocannabinoid, 2-arachidonoylglycerol, which has been associated with reduced anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198 is its selectivity for FAAH, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and it may not be effective in all animal models.
Orientations Futures
There are several potential future directions for research on N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198. One area of interest is its potential as a treatment for chronic pain, which is a major public health issue. Another area of interest is its potential as a treatment for anxiety disorders, which are also common and often difficult to treat. Additionally, further research is needed to understand the long-term effects of N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198 and its potential for drug interactions.
Méthodes De Synthèse
The synthesis of N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198 involves several steps, starting with the reaction of 2-bromo-1-indanone with hydroxylamine-O-sulfonic acid to form the corresponding oxime. The oxime is then reacted with acetic anhydride to form the N-acetyl derivative, which is then reacted with 3-chloromethylisoxazole to form the final product.
Applications De Recherche Scientifique
N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide 64-6198 has been studied extensively for its potential as a therapeutic agent. In preclinical studies, it has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been found to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-N-(1,2-oxazol-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-26(13-11-18-7-3-2-4-8-18)23(15-19-9-5-6-10-20(19)16-23)22(27)24-17-21-12-14-28-25-21/h2-10,12,14H,11,13,15-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIZYOCQBDEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)

![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)
